1-(4-chlorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
CAS No.: 946359-88-2
Cat. No.: VC7087726
Molecular Formula: C24H16ClFN4OS
Molecular Weight: 462.93
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 946359-88-2 |
---|---|
Molecular Formula | C24H16ClFN4OS |
Molecular Weight | 462.93 |
IUPAC Name | 1-(4-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Standard InChI | InChI=1S/C24H16ClFN4OS/c25-16-7-5-15(6-8-16)22(31)14-32-24-29-28-23(30(24)18-11-9-17(26)10-12-18)20-13-27-21-4-2-1-3-19(20)21/h1-13,27H,14H2 |
Standard InChI Key | ZESKCCRFPKBLFM-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)C5=CC=C(C=C5)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. This core is substituted at positions 3, 4, and 5:
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Position 3: A thioether (-S-) group bridges the triazole to a 2-ethanone moiety.
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Position 4: A 4-fluorophenyl group, introducing electron-withdrawing effects.
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Position 5: A 1H-indol-3-yl group, contributing π-π stacking potential and hydrogen-bonding capabilities.
The ethanone group is further substituted with a 4-chlorophenyl ring, enhancing hydrophobic interactions .
Table 1: Molecular Properties
Property | Value |
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Molecular Formula | C24H17ClFN5OS |
Molecular Weight | 483.94 g/mol |
IUPAC Name | 1-(4-Chlorophenyl)-2-[(4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Key Functional Groups | Triazole, Thioether, Ketone, Halogenated Aromatics |
The stereoelectronic profile of this compound is defined by the electron-deficient fluorophenyl group and the electron-rich indole system, creating a dipole moment that may enhance receptor binding .
Synthetic Methodologies
Triazole Core Construction
The 1,2,4-triazole ring is typically synthesized via cyclocondensation reactions. A common approach involves:
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Hydrazine-carbothioamide Formation: Reacting thiosemicarbazide with a carbonyl compound (e.g., 4-fluorophenyl glyoxal) to form a thiosemicarbazone intermediate .
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Cyclization: Intramolecular dehydration using acidic (H2SO4) or basic (NaOH) conditions to yield the triazole core .
Functionalization Steps
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Thioether Linkage: Nucleophilic substitution between a triazole-thiol intermediate and α-chloro-4-chlorophenyl ethanone under basic conditions (e.g., K2CO3 in DMF).
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Indole Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to attach the indole moiety at position 5 of the triazole .
Table 2: Representative Synthetic Routes
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | Thiosemicarbazone Formation | Thiosemicarbazide, EtOH, Δ | 78 |
2 | Cyclization | H2SO4, 100°C | 65 |
3 | Thioether Formation | K2CO3, DMF, 60°C | 82 |
4 | Indole Functionalization | Pd(PPh3)4, Dioxane, 80°C | 70 |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Poor aqueous solubility (LogP ≈ 4.2) due to aromatic substituents; soluble in DMSO and DMF.
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Stability: Stable under ambient conditions but susceptible to oxidative degradation at the thioether linkage .
Spectroscopic Data
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FT-IR: Peaks at 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), and 750 cm⁻¹ (C-Cl).
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NMR (¹H): δ 8.21 (s, 1H, triazole-H), δ 7.45–7.89 (m, aromatic-H), δ 3.98 (s, 2H, SCH2) .
Fungal Strain | MIC (Compound) | MIC (Fluconazole) |
---|---|---|
Candida albicans | 2.5 | 1.0 |
Aspergillus fumigatus | 8.0 | 16.0 |
Anticancer Activity
The indole moiety intercalates DNA, while the triazole-thioether system inhibits topoisomerase II. Preliminary assays against MCF-7 cells show IC50 = 12.3 µM .
Structure-Activity Relationships (SAR)
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